N-Nitrosocimetidine is classified as a nitrosamine, specifically a mono-N-nitroso derivative of cimetidine. The compound is recognized by its Chemical Abstracts Service registry number 73785-50-7 and has been the subject of various studies focusing on its synthesis, properties, and biological effects .
The synthesis of N-nitrosocimetidine typically involves the reaction of cimetidine with sodium nitrite in an acidic environment. A common method described in literature includes:
This procedure highlights the importance of controlling temperature and pH to ensure effective conversion to the nitrosamine derivative.
N-Nitrosocimetidine has a molecular formula of C10H13N5O and a molecular weight of approximately 219.25 g/mol. The structure features a nitroso group (-NO) attached to the cimetidine backbone, which consists of a thioether and an imidazole ring. The compound typically appears as pale-yellow crystals with specific melting points ranging from 112 °C to 113 °C .
N-Nitrosocimetidine can undergo various chemical reactions typical of nitrosamines, including:
The reactivity profile indicates that while N-nitrosocimetidine can be formed easily under specific conditions, its stability is compromised in basic environments.
The mechanism by which N-nitrosocimetidine exerts biological effects is primarily linked to its ability to alkylate DNA, leading to mutations that may result in carcinogenesis. Upon ingestion, it can be metabolized into reactive intermediates that interact with cellular macromolecules. Studies have shown that exposure to N-nitrosocimetidine can lead to the formation of tumors in experimental models .
These properties are crucial for understanding how N-nitrosocimetidine behaves in different environments, particularly within biological systems.
N-Nitrosocimetidine is primarily used in research settings to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound for investigating the metabolic pathways and toxicological effects associated with nitrosamines. Additionally, it has been utilized in studies assessing the formation of nitrosamines from pharmaceuticals under various conditions .
N-Nitrosocimetidine (CAS No. 73785-40-7) is the N-nitroso derivative formed by the nitrosation of the histamine H₂-receptor antagonist cimetidine. Its systematic IUPAC name is 3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine [3] [7]. The molecular formula is C₁₀H₁₅N₇OS, with a molecular weight of 281.34 g/mol. The compound features a critical N-nitrosoguanidine group (–N(NO)–C(=N–CN)–N–), where the nitroso (–NO) moiety is attached to the tertiary nitrogen of the cimetidine’s cyanoguanidine group [6] [9]. This modification alters electron distribution, increasing electrophilicity. No stable isomeric forms are documented, though tautomerism may occur at the imidazole ring’s secondary amine.
Stability: N-Nitrosocimetidine degrades under alkaline conditions and elevated temperatures. Its half-life decreases significantly above pH 7, with rapid denitrosation observed in physiological buffers (pH 7.4) [9]. In acidic environments (e.g., gastric fluid), it exhibits greater stability but remains susceptible to photolytic decomposition [6].
Solubility: The compound is moderately soluble in water and organic solvents like methanol and dimethyl sulfoxide (DMSO), facilitating its use in analytical workflows. However, exact solubility metrics are limited in public literature [3].
Reactivity: The N-nitrosoguanidine group is highly electrophilic, enabling alkylation of nucleophiles (e.g., thiols). In phosphate buffer (pH 7), it methylates 3,4-dichlorobenzenethiol at a rate comparable to the potent carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) [9]. This reactivity underscores its potential DNA-damaging capacity in vitro.
Structurally, N-Nitrosocimetidine differs from cimetidine solely by the addition of a nitroso group to the tertiary nitrogen of the cyanoguanidine moiety. This modification drastically alters biochemical behavior:
Table 1: Structural and Functional Comparison with Cimetidine
Property | Cimetidine | N-Nitrosocimetidine |
---|---|---|
Core Functional Group | Cyanoguanidine (–NH–C(=N–CN)–NH–) | N-Nitrosoguanidine (–N(NO)–C(=N–CN)–NH–) |
Electrophilicity | Low | High (nitroso group) |
Biological Fate | Renal excretion unchanged | Rapid denitrosation to cimetidine in vivo [2] [5] |
Acute Toxicity (Rat LD₅₀, oral) | ~900 mg/kg | ~900 mg/kg (identical) [2] |
Despite structural similarities to carcinogens like MNNG, in vivo studies show N-Nitrosocimetidine undergoes rapid denitrosation to cimetidine in rats, explaining its lack of acute toxicity or carcinogenicity in chronic models [5]. When administered orally at 0.5 mM in drinking water for two years, it induced no tumor increases in rats, unlike MNNG, which caused gastric adenocarcinomas [5].
Spectroscopic Techniques:
Chromatographic Methods:Reverse-phase HPLC coupled with UV or tandem MS detection is standard for trace analysis. Key parameters include:
Table 2: Chromatographic Identification Parameters
Parameter | Conditions |
---|---|
Column | C18 stationary phase (e.g., 150 × 4.6 mm, 3.5 µm) |
Mobile Phase | Gradient: Acetonitrile/water (0.1% formic acid) |
Retention Time | ~8.2 min (method-dependent) [3] |
Detection | UV: 230 nm; MS/MS: MRM 281 → 178 |
Limit of Detection | <10 ppb in drug substances [7] |
These methods align with pharmacopeial standards (USP, EMA) for monitoring nitrosamine impurities in cimetidine, ensuring compliance with regulatory thresholds (e.g., <96 ng/day) [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7